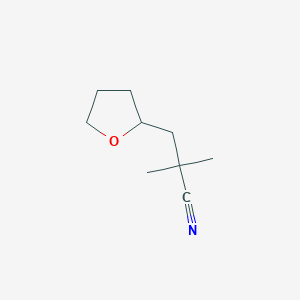

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-3-(oxolan-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOPDHVIFGVASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Topic: 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the synthetic pathway for 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydrofuran-2-yl)propanenitrile). This molecule features a quaternary carbon center adjacent to a nitrile group and a tetrahydrofuran (oxolane) ring, making it a valuable intermediate for the synthesis of complex amines, amides, or pharmaceutical scaffolds targeting sigma receptors or ion channels.

The recommended synthetic strategy employs a "Furan-First" approach , utilizing the high reactivity of furfuryl electrophiles followed by catalytic hydrogenation. This method circumvents the kinetic sluggishness associated with direct alkylation using tetrahydrofurfuryl halides.

Retrosynthetic Analysis

The construction of the target molecule relies on the formation of the C-C bond at the quaternary center. Two primary disconnections are evident:

-

Pathway A (Recommended): Disconnection at the C3-C4 bond (relative to the nitrile) leads to Isobutyronitrile and Furfuryl Chloride . This route exploits the benzylic-like reactivity of the furan ring, followed by ring saturation.

-

Pathway B (Direct): Direct alkylation of Isobutyronitrile with Tetrahydrofurfuryl Halides . This route is often hampered by the lower electrophilicity of the saturated ether and potential elimination side reactions.

Visualization: Retrosynthetic Tree

Caption: Retrosynthetic analysis favoring the Furan-Intermediate route (solid lines) over direct alkylation (dotted lines).

Experimental Pathway: The "Furan-First" Route

Phase 1: Alkylation of Isobutyronitrile

The formation of the quaternary center is the critical step. We utilize Lithium Diisopropylamide (LDA) to generate the lithio-nitrile species, which is then alkylated with furfuryl chloride.

Reaction Scheme:

Protocol:

-

Reagents:

-

Isobutyronitrile (1.0 equiv)

-

Furfuryl Chloride (1.1 equiv) - Note: Distill immediately before use to remove stabilizers/polymers.

-

LDA (1.1 equiv, 2.0 M in THF/heptane)

-

Anhydrous THF (Solvent)

-

-

Procedure:

-

Charge a flame-dried 3-neck flask with anhydrous THF under Argon atmosphere.

-

Cool to -78°C (dry ice/acetone bath).

-

Add LDA solution dropwise via syringe pump over 15 minutes.

-

Add Isobutyronitrile dropwise. Stir for 30 minutes at -78°C to ensure complete deprotonation. The solution usually turns pale yellow.

-

Add Furfuryl Chloride (diluted in minimal THF) dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours, then stir at Room Temperature (RT) for 4 hours.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over MgSO₄, filter, and concentrate

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: 85-92%.

-

Phase 2: Hydrogenation of the Furan Ring

The furan ring is aromatic but electron-rich, allowing for catalytic hydrogenation to the tetrahydrofuran (oxolane) ring under mild conditions that preserve the nitrile group.

Reaction Scheme:

Protocol:

-

Reagents:

-

2,2-Dimethyl-3-(furan-2-yl)propanenitrile (from Phase 1)

-

Pd/C (10 wt% loading, 5-10 mol% catalyst)

-

Ethanol or Methanol (Solvent)

-

-

Procedure:

-

Dissolve the starting material in ethanol in a hydrogenation vessel (Parr shaker or balloon flask).

-

Add Pd/C catalyst carefully (wet with solvent to prevent ignition).

-

Purge system with Nitrogen (3x) then Hydrogen (3x).

-

Pressurize to 3 atm (45 psi) H₂ or use a balloon for small scale (reaction time will be longer).

-

Stir vigorously at RT for 12-18 hours.

-

Monitoring: Check via TLC or GC-MS for disappearance of the furan UV chromophore.

-

-

Workup:

-

Filter through a Celite pad to remove the catalyst. Rinse with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Distillation (Kugelrohr) or flash chromatography if minor impurities exist.

-

Yield Target: >95%.

-

Technical Data & Critical Parameters

Comparison of Routes

| Parameter | Route A: Furan-Intermediate (Recommended) | Route B: Direct Alkylation |

| Electrophile | Furfuryl Chloride (Highly Reactive) | Tetrahydrofurfuryl Halide (Sluggish) |

| Base Requirement | LDA (-78°C) or NaH (Reflux) | LDA (-78°C) |

| Reaction Time | Fast Alkylation (2-4h) + Hydrogenation | Slow Alkylation (12-24h) |

| Major Impurity | Polymerized furan (if not distilled) | Elimination products (Vinyl ethers) |

| Overall Yield | ~80-85% | ~40-50% |

Process Flow Diagram

Caption: Step-by-step process flow for the synthesis of the target nitrile.

Safety & Handling

-

Isobutyronitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide. Handle in a well-ventilated fume hood.

-

Furfuryl Chloride: Lachrymator and skin irritant. Unstable; store in freezer and distill before use.

-

LDA: Pyrophoric in high concentrations; moisture sensitive.

-

Hydrogenation: H₂ gas is highly flammable. Ensure proper grounding of equipment to prevent static discharge, especially when handling dry Pd/C.

References

-

Alkylation of Nitriles: Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. Link

-

Furan Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Specifically Chapter 9: Hydrogenation of Furan Derivatives). Link

-

Synthesis of Furfuryl Chloride: Kirner, W. R. (1943). Furfuryl Chloride. Journal of the American Chemical Society, 50(7), 1955–1961. Link

-

General Protocol for Gem-Dimethyl Nitriles: Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[1] Tetrahedron, 58(1), 1-26. Link

Sources

physicochemical properties of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

[1]

Executive Summary & Chemical Identity

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile (also known as 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropanenitrile) represents a strategic structural motif in drug design.[1] It combines a gem-dimethyl group —known to enhance metabolic stability and restrict conformational freedom via the Thorpe-Ingold effect—with a chiral oxolane (tetrahydrofuran) ring , a common pharmacophore in bioactive molecules.[1]

This compound serves as a versatile building block for synthesizing complex heterocycles, amino acids (via nitrile reduction/hydrolysis), and chiral ligands. Its physicochemical profile is dominated by the steric bulk of the gem-dimethyl group and the polarity of the nitrile and ether functionalities.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile |

| CAS Number | Not widely listed; Treat as Novel/Custom Synthesis |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| SMILES | CC(C)(CC1CCCO1)C#N |

| InChIKey | Predicted based on structure |

| Stereochemistry | Contains 1 Chiral Center (at C2 of the oxolane ring).[1][2][3] Exists as (R)- and (S)-enantiomers.[1][4] |

Physicochemical Profile

The following data represents a synthesis of calculated values and comparative analysis with structurally related tetrahydrofuran derivatives.

Predicted Physical Properties

| Property | Value (Estimated) | Confidence | Structural Rationale |

| Physical State | Liquid or Low-Melting Solid | High | MW < 200, lack of H-bond donors suggests low lattice energy.[1] |

| Boiling Point | 235°C – 245°C (at 760 mmHg) | Medium | Extrapolated from Tetrahydrofurfuryl alcohol (178°C) and Isobutyronitrile (104°C), accounting for increased MW and polarity.[1] |

| Density | 0.94 – 0.98 g/cm³ | High | Consistent with functionalized nitriles and ethers.[1] |

| LogP (Octanol/Water) | 1.6 – 2.1 | High | Lipophilic gem-dimethyl group offsets polar nitrile/ether.[1] Good membrane permeability predicted. |

| Water Solubility | Moderate (1-5 mg/mL) | Medium | Ether oxygen and nitrile allow some H-bond acceptance, but hydrophobic bulk dominates.[1] |

| pKa | ~25 (α-proton of nitrile) | High | The α-position has no protons (quaternary carbon), making it chemically inert to deprotonation under standard conditions.[1] |

Solubility & Formulation Implications

-

Organic Solvents : Highly soluble in dichloromethane, THF, ethyl acetate, and alcohols.

-

Aqueous Media : Limited solubility requires co-solvents (e.g., DMSO, PEG-400) for biological assays.[1]

-

Lipophilicity : The LogP range (1.6–2.1) is ideal for oral bioavailability (Lipinski's Rule of 5 compliant), suggesting good passive diffusion across the blood-brain barrier (BBB).

Synthetic Methodology & Manufacturing

The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile typically involves the alkylation of isobutyronitrile.[1] This route is preferred for its scalability and the commercial availability of starting materials.

Core Synthetic Route: Alkylation of Isobutyronitrile

Mechanism : Nucleophilic substitution (

Reagents :

-

Substrate : Isobutyronitrile (2-methylpropanenitrile).[1]

-

Electrophile : 2-(Bromomethyl)tetrahydrofuran or 2-(Chloromethyl)tetrahydrofuran.[1]

-

Base : Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

-

Solvent : Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol

-

Deprotonation : Cool a solution of anhydrous THF and diisopropylamine to -78°C under nitrogen. Add

-Butyllithium ( -

Anion Formation : Add isobutyronitrile dropwise to the LDA solution at -78°C. Stir for 30-60 minutes to ensure complete formation of the tertiary carbanion.

-

Alkylation : Add 2-(bromomethyl)tetrahydrofuran (neat or in THF) slowly to the reaction mixture.

-

Reaction : Allow the mixture to warm slowly to room temperature over 4-12 hours. The color may change from yellow to clear/orange.

-

Quench & Workup : Quench with saturated aqueous ammonium chloride (

). Extract with ethyl acetate. Wash organic layer with brine, dry over -

Purification : Distillation under reduced pressure is the preferred method for purification due to the liquid state of the product.

Synthetic Workflow Diagram

Caption: Synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile via base-mediated alkylation.

Analytical Characterization (Spectroscopy)

Validating the structure requires identifying specific spectral fingerprints, particularly the gem-dimethyl singlet and the diastereotopic protons adjacent to the chiral center.[1]

Nuclear Magnetic Resonance (NMR)[1][3][5]

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.30 - 1.35 ppm (6H, s) : Two methyl groups. Note: If the chiral center induces sufficient anisotropy, these may appear as two distinct singlets.[1]

-

δ 1.60 - 2.10 ppm (6H, m) : Multiplets corresponding to the THF ring protons (

) and the bridging -

δ 3.70 - 3.90 ppm (2H, m) : Protons adjacent to oxygen in the THF ring (

). -

δ 4.00 - 4.20 ppm (1H, m) : Methine proton at the chiral center (

of THF).

-

-

¹³C NMR :

-

~124 ppm : Nitrile carbon (

). -

~32 ppm : Gem-dimethyl carbons.

-

~68 ppm & ~80 ppm : Ether carbons (THF ring).

-

Infrared Spectroscopy (FT-IR)[1]

-

2235 - 2245 cm⁻¹ : Strong, sharp absorption characteristic of the Nitrile (

) stretch .[1] -

1050 - 1150 cm⁻¹ : Strong absorption characteristic of the Ether (

) stretch .[1] -

2900 - 3000 cm⁻¹ : Aliphatic

stretching.[1]

Mass Spectrometry (MS)[1]

-

Method : GC-MS (EI) or LC-MS (ESI).

-

Molecular Ion :

m/z. -

Fragmentation : Loss of methyl radical (

) or loss of the tetrahydrofurfuryl group is common in EI.[1]

Stability, Reactivity & Safety

Chemical Stability[1][4]

-

Hydrolysis Resistance : The gem-dimethyl group provides significant steric hindrance, protecting the nitrile from hydrolysis under mild acidic or basic conditions.[1] Harsh conditions (e.g., conc.

, reflux) are required to convert the nitrile to the corresponding acid or amide. -

Oxidation : The quaternary carbon at the

-position prevents metabolic oxidation (e.g., by Cytochrome P450), a desirable trait for drug intermediates.[1]

Safety Hazards[1][6][7][8]

-

Peroxide Formation : Like all tetrahydrofuran derivatives, this compound is susceptible to autoxidation at the ether

-position, forming explosive peroxides upon prolonged exposure to air/light.[1]-

Protocol: Store under inert gas (Argon/Nitrogen) in amber glass. Test for peroxides using starch-iodide paper before distillation.[1]

-

-

Nitrile Toxicity : While sterically hindered nitriles often release cyanide less readily than primary nitriles, standard cyanide safety protocols should be observed.[1]

Degradation Pathway Diagram

Caption: Primary degradation pathways: Peroxidation (Safety) and Hydrolysis (Stability).[1]

References

-

Thorpe-Ingold Effect : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

-

Nitrile Alkylation : Fleming, F. F., & Shook, B. C. (2002). "Nitrile anion cyclizations." Tetrahedron, 58(1), 1-23. Link

-

THF Peroxide Safety : Clark, D. E. (2001). "Peroxides and peroxide-forming compounds."[1][5] Chemical Health and Safety, 8(5), 12-22. Link

-

Gem-Dimethyl in Drug Design : Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

General Properties of Nitriles : Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. Wiley-Interscience. Link

Technical Guide: Spectroscopic Characterization of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

[1]

Executive Summary & Structural Analysis

Target Analyte: 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Molecular Formula: C

-

Gem-Dimethyl Group: Two methyl groups attached to the

-carbon (C2) relative to the nitrile.[1][2] This quaternary center blocks enolization and simplifies the proton NMR spectrum in the aliphatic region. -

Oxolane (Tetrahydrofuran) Ring: A saturated five-membered ether ring.[1][2] The attachment at the 2-position introduces a chiral center , making the adjacent methylene protons (C3) diastereotopic.[2]

-

Nitrile Group: A distinct spectroscopic handle in both IR (triple bond stretch) and

C NMR.

Structural Significance in Synthesis

This compound represents a "masked" aldehyde or alcohol derivative extended by a gem-dimethyl nitrile unit.[1][2] The steric bulk of the gem-dimethyl group often protects the nitrile from hydrolysis or nucleophilic attack, making it a robust intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., aromatase inhibitors or specific kinase inhibitors requiring stable ether linkages).[1]

Spectroscopic Profile (Predicted & Derived)

A. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as the primary "fingerprint" for functional group verification.[2]

| Frequency (cm | Intensity | Assignment | Mechanistic Insight |

| 2235–2245 | Weak/Medium | The nitrile stretch is sharp and distinct.[1][2] Its intensity is often lower in aliphatic nitriles compared to conjugated systems. | |

| 2850–2960 | Strong | Characteristic | |

| 1450–1470 | Medium | Scissoring/bending vibrations of the methylene and methyl groups. | |

| 1360–1380 | Medium | The "gem-dimethyl doublet" (deformation) is a classic indicator of the tert-butyl-like substructure. | |

| 1050–1100 | Strong | Asymmetric stretching of the cyclic ether (oxolane) ring.[1][2] Critical for confirming the integrity of the THF ring. |

B. Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is driven by the stability of the oxonium ion and the loss of the stable nitrile radical.

-

Molecular Ion (M

): m/z 153 (Often weak due to facile fragmentation). -

Base Peak (Likely): m/z 71 (Tetrahydrofuran-2-yl cation).[1]

-

Mechanism:

-cleavage at the ether oxygen is the dominant pathway, ejecting the stable oxolane ring fragment.[1]

-

-

Diagnostic Fragments:

-

M - 15 (m/z 138): Loss of a methyl group from the gem-dimethyl center.[1]

-

M - 26/27 (m/z 126/127): Loss of CN group (rare in EI, more common in CI).

-

M - 82 (m/z 71): Cleavage of the C3-C(THF) bond, generating the oxolane ring cation.[1]

-

m/z 41/43: Propyl/Isopropyl-like fragments from the gem-dimethyl alkyl chain.[1]

-

C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, particularly for the diastereotopic protons.

H NMR (400 MHz, CDCl

)

Note: Chemical shifts (

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 3.85 – 4.05 | Multiplet (m) | 1H | THF-C2-H | Deshielded by the adjacent oxygen atom.[1][2] The chiral center.[3] |

| 3.65 – 3.80 | Multiplet (m) | 2H | THF-C5-H | Deshielded by oxygen; part of the ring system.[1] |

| 1.80 – 2.10 | Multiplet (m) | 2H | Linker C3-H | Critical: These protons are diastereotopic due to the adjacent chiral center (THF-C2).[1] They typically appear as complex multiplets (ABX system) rather than a simple doublet. |

| 1.85 – 2.00 | Multiplet (m) | 1H | THF-C3-H | Ring proton.[1] |

| 1.50 – 1.70 | Multiplet (m) | 3H | THF-C3-H | Remaining ring protons.[1] |

| 1.35 | Singlet (s) | 6H | C(CH | The gem-dimethyl group.[1] A sharp singlet confirms the quaternary carbon attachment (no adjacent protons to split it). |

C NMR (100 MHz, CDCl

)

Note: Decoupled spectrum.

| Shift ( | Type | Assignment | Notes |

| 124.5 | C | C | Characteristic nitrile carbon.[1][2] |

| 78.2 | CH | THF-C 2 | Methine carbon next to oxygen.[1] |

| 67.8 | CH | THF-C 5 | Methylene carbon next to oxygen.[1] |

| 44.5 | CH | Linker C 3 | Methylene linking the quaternary center and the THF ring. |

| 32.4 | C | C 2 (Quaternary) | The gem-dimethyl bearing carbon.[1] |

| 31.0 | CH | THF-C 3 | Ring methylene.[1] |

| 26.5 | CH | C(C H | Methyl carbons (chemically equivalent). |

| 25.8 | CH | THF-C 4 | Ring methylene.[1] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure high-resolution spectra free from solvent impurities.

-

Mass: Weigh 10–15 mg of the analyte into a clean vial.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS as an internal standard.-

Why CDCl

? Excellent solubility for this lipophilic ether-nitrile and provides a clear window for the aliphatic region.[1]

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube (5 mm precision tube).

-

Acquisition:

- H: 16 scans, 30° pulse angle, 2s relaxation delay.

- C: 512 scans minimum (due to quaternary carbons and low sensitivity).

Protocol B: GC-MS Analysis

Objective: Assess purity and confirm molecular weight.[1][2]

Analytical Workflow & Logic

The following diagram illustrates the logical flow for characterizing this compound, emphasizing the "Self-Validating" nature of the protocol.

Caption: Integrated Analytical Workflow for Structural Validation. This logic gate ensures that only samples meeting all spectroscopic criteria proceed to downstream applications.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] [1]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Tetrahydrofuran, 2,2-dimethyl-. NIST Chemistry WebBook, SRD 69.[4][5] [Link] (Used for THF ring fragmentation logic).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Propanenitrile, 2,2-dimethyl- (Pivalonitrile). NIST Chemistry WebBook, SRD 69.[4][5] [Link] (Used for gem-dimethyl nitrile fragmentation logic).[1]

The Commercial Availability and Synthetic Utility of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile in Modern Drug Discovery

Executive Summary: Navigating the "Escape from Flatland"

In contemporary medicinal chemistry, the strategic shift away from planar, sp2-hybridized aromatic rings toward stereochemically rich, sp3-hybridized scaffolds has become a cornerstone of successful drug design. This paradigm, widely recognized as the "Escape from Flatland" (), directly correlates higher fractions of sp3 carbons (Fsp3) with improved clinical success rates, enhanced solubility, and reduced off-target toxicity.

Within this context, 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile emerges as a highly valuable, albeit specialized, synthetic intermediate. Featuring a gem-dimethyl group and a tetrahydrofuran (oxolane) ring, this compound serves as a rigid, lipophilic building block. However, because it is a highly specific precursor rather than a bulk commodity chemical, drug development professionals frequently encounter bottlenecks regarding its commercial availability. This whitepaper provides an authoritative analysis of its sourcing landscape, physicochemical profile, and the self-validating synthetic protocols required to generate and utilize this compound in-house.

Commercial Landscape & Sourcing Strategies

Unlike standard reagents (e.g., simple anilines or boronic acids), 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile is not typically stocked in bulk by major chemical distributors like Sigma-Aldrich or TCI. Instead, it exists within the "Make-on-Demand" chemical space. Researchers must rely on virtual catalogs (such as the Enamine REAL database) or contract research organizations (CROs) for custom synthesis.

Table 1 summarizes the current commercial sourcing paradigms, while Table 2 outlines the quantitative physicochemical data that makes this compound a desirable fragment for drug discovery.

Table 1: Commercial Sourcing & Availability Profile

| Sourcing Strategy | Vendor Category | Estimated Lead Time | Purity Target | Cost Paradigm |

| Off-the-Shelf Catalog | Sigma-Aldrich, TCI, Alfa Aesar | N/A (Rarely Stocked) | N/A | N/A |

| Make-on-Demand (Virtual) | Enamine REAL, ChemSpace | 4–6 Weeks | >95% (LC-MS) | Moderate ( |

| Custom FTE Synthesis | WuXi AppTec, Pharmaron | 6–8 Weeks | >98% (NMR/HPLC) | High ( |

Table 2: Key Physicochemical Properties (Calculated)

| Property | Quantitative Value | Medicinal Chemistry Significance |

| Molecular Weight | 153.22 g/mol | Highly fragment-like; excellent potential for high ligand efficiency. |

| Fraction sp3 (Fsp3) | 0.89 | Exceptional 3D character; strongly aligns with clinical success metrics. |

| Topological Polar Surface Area | 33.0 Ų | Ideal for passive membrane permeability and blood-brain barrier (BBB) transit. |

| H-Bond Donors / Acceptors | 0 / 2 | Lipophilic and lacks protic groups, minimizing non-specific protein binding. |

Synthetic Methodology: A Self-Validating Protocol

Given the reliance on custom synthesis for 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile, establishing a robust, scalable in-house protocol is critical. The most direct and atom-economical route is the nucleophilic alkylation of isobutyronitrile with 2-(bromomethyl)oxolane using a strong, non-nucleophilic base, a method adapted from standard nitrile alkylation procedures ().

Step-by-Step Experimental Workflow

Step 1: Preparation of the Lithium Enolate

-

Action: To an oven-dried, argon-purged Schlenk flask, add anhydrous tetrahydrofuran (THF) and 1.1 equivalents of diisopropylamine. Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (2.5 M in hexanes, 1.05 eq). Stir for 30 minutes.

-

Causality: This generates Lithium Diisopropylamide (LDA). LDA is specifically chosen because its bulky isopropyl groups render it sterically hindered and non-nucleophilic. It will quantitatively deprotonate the α-carbon of the nitrile without attacking the electrophilic nitrile carbon itself—a fatal side reaction that occurs with unhindered bases like straight n-BuLi.

Step 2: Deprotonation of Isobutyronitrile

-

Action: Add isobutyronitrile (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Causality: Cryogenic temperatures (-78 °C) are absolutely critical here. The resulting lithiated nitrile carbanion is highly reactive; keeping the thermal energy low prevents the intermediate from undergoing self-condensation (the Thorpe reaction).

Step 3: Alkylation (SN2 Displacement)

-

Action: Add 2-(bromomethyl)oxolane (1.1 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature (20 °C) overnight.

-

Causality: The initial low temperature ensures the electrophile mixes homogeneously without localized thermal spikes. Warming to room temperature provides the necessary thermodynamic activation energy to drive the sterically demanding SN2 displacement of the primary bromide by the bulky tertiary carbanion to completion.

Step 4: Quench and Self-Validation Workup

-

Action: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

-

Causality & Validation: NH₄Cl provides a mild proton source to neutralize any unreacted LDA without hydrolyzing the sensitive nitrile group (which would occur with strong aqueous acids). The protocol is self-validating: successful alkylation is immediately confirmed via ¹H-NMR by the disappearance of the α-proton of isobutyronitrile (multiplet at ~2.7 ppm) and the appearance of a complex multiplet corresponding to the newly formed methylene bridge.

Fig 1. Nucleophilic alkylation workflow for 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile synthesis.

Downstream Applications in Medicinal Chemistry

The primary value of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile lies not in its final form, but in its utility as a divergent node for synthesizing sterically hindered, sp3-rich building blocks. The gem-dimethyl group provides severe steric bulk, which is highly prized in drug design for blocking metabolic liabilities (such as cytochrome P450-mediated oxidation) at adjacent positions.

-

Hydrolysis to Carboxylic Acids: The nitrile can be subjected to harsh basic hydrolysis (NaOH, H₂O₂, EtOH, reflux) to yield 2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid (). This acid is an excellent precursor for forming metabolically stable amide bonds in targeted protein degraders (PROTACs) or kinase inhibitors.

-

Reduction to Primary Amines: Treatment with Lithium Aluminum Hydride (LiAlH₄) in THF reduces the nitrile to 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine . This primary amine, shielded by the adjacent gem-dimethyl group, is highly resistant to monoamine oxidase (MAO) degradation, making it an ideal pharmacophore for central nervous system (CNS) therapeutics.

Fig 2. Divergent synthetic utility of the nitrile intermediate into acid and amine building blocks.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

-

Adaligil, E., et al. (2020). Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development, 24(6), 1032–1043.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62739191, 2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid.[Link]

potential applications of substituted propanenitriles in medicinal chemistry

Executive Summary: The Propanenitrile Scaffold

In medicinal chemistry, the nitrile (cyano) group is often viewed with a duality of perspective: it is a potent bioisostere for carbonyls and hydroxyls, yet it carries the historical stigma of potential toxicity via cyanide release. However, the substituted propanenitrile motif—specifically the 3-carbon chain terminating in a nitrile (

This guide dissects the substituted propanenitrile scaffold, moving beyond basic functional group analysis to the structural engineering required to maximize potency while mitigating metabolic liabilities.[1] We focus on two validated architectural strategies:

Pharmacophore & Bioisosteric Utility

The propanenitrile moiety offers unique physicochemical properties that drive ligand-target interactions:

| Property | Medicinal Chemistry Application |

| Dipole Moment | High dipole (~3.9 D) allows strong electrostatic interactions with polar pockets in enzymes (e.g., active site serine or cysteine residues).[1] |

| H-Bond Acceptor | The nitrogen lone pair acts as a weak-to-moderate hydrogen bond acceptor ( |

| Metabolic Stability | Unlike esters or amides, the nitrile bond is generally resistant to hydrolysis in plasma, though it is susceptible to specific hepatic oxidations (see Section 3).[1] |

| Linear Geometry | The |

Metabolic Liability & Safety Engineering

A critical concern with aliphatic nitriles is the potential for cyanide release .[1] This occurs primarily via Cytochrome P450 (CYP450)-mediated

Mechanism of Toxicity vs. Stability

The metabolic fate of a propanenitrile depends entirely on the substitution pattern at the

-

Primary/Secondary

-Carbons (High Risk): CYP enzymes (specifically CYP2E1) abstract an -

Quaternary

-Carbons (Safe): Replacing all

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic bifurcation between toxic activation and metabolic stability.

Caption: Mechanistic divergence of propanenitrile metabolism.

Case Studies in Drug Design

Case A: Anastrozole (Aromatase Inhibitor)[1][2][3]

-

Structure:

-tetramethyl-1,3-benzenediacetonitrile derivative.[1] -

Design Logic: Anastrozole contains two 2-methylpropanenitrile units.[1] The gem-dimethyl substitution at the

-position is not accidental; it serves two purposes: -

Outcome: A highly potent, non-steroidal inhibitor with a superior safety profile compared to earlier generations (e.g., aminoglutethimide).[1]

Case B: Ruxolitinib (JAK1/2 Inhibitor)[1][4]

-

Structure:

-substituted propanenitrile ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile).[1] -

Design Logic:

-

Chirality: The activity resides in the (R)-enantiomer.[1] The propanenitrile chain acts as a linker that positions the pyrazole-pyrrolopyrimidine scaffold.[1]

-

Electronic Modulation: The nitrile group withdraws electrons, modulating the

of the pyrazole and influencing the overall solubility and permeability. -

Safety: Although it has an

-hydrogen, the steric bulk of the

-

Experimental Protocol: Enantioselective Synthesis

The synthesis of

Objective

Synthesis of a chiral

Workflow Diagram

Caption: Asymmetric synthesis of

Detailed Methodology

Reaction: Asymmetric Aza-Michael Addition of Pyrazole to

-

Reagent Preparation:

-

Reaction Conditions:

-

Stir the mixture at

C under Argon atmosphere for 12–18 hours. -

Monitor conversion via LC-MS (Target mass:

).[1]

-

-

Work-up:

-

Purification:

-

Flash column chromatography (Hexane:EtOAc gradient).[1]

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Isopropanol/Hexane mobile phase).

-

References

-

Anastrozole Pharmacology & Structure

-

Ruxolitinib Synthesis (Aza-Michael Route)

-

Nitrile Metabolism & Toxicity

- Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Source: NCBI Bookshelf

-

URL:[Link]

-

CYP450 Mechanism of Activation

Sources

- 1. Anastrozole - Wikipedia [en.wikipedia.org]

- 2. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 3. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Technical Guide: Safety, Handling, and Synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Executive Summary

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydrofuran-2-yl)propanenitrile) is a specialized aliphatic nitrile intermediate featuring a gem-dimethyl quaternary carbon and a tetrahydrofuran (THF) ring. It is primarily utilized in the synthesis of complex pharmaceutical scaffolds where increased lipophilicity and metabolic stability are required.

This guide provides a rigorous safety and handling framework. Due to the convergence of a nitrile group (potential metabolic cyanide release) and a cyclic ether (peroxide formation), this molecule requires a hybrid safety protocol combining cyanide management and peroxide control .

Chemical Identity & Physicochemical Properties

-

IUPAC Name: 2,2-Dimethyl-3-(tetrahydrofuran-2-yl)propanenitrile

-

Molecular Formula: C₉H₁₅NO

-

Molecular Weight: 153.22 g/mol

-

Structural Features:

-

Nitrile (-CN): Electron-withdrawing, potential toxicophore.

-

Gem-dimethyl group: Steric bulk, increases stability and lipophilicity.

-

Oxolane (THF) Ring: Cyclic ether, prone to radical autoxidation (peroxide formation).

-

| Property | Value (Predicted/Analogous) | Significance |

| Physical State | Colorless to pale yellow liquid | Standard handling applies. |

| Boiling Point | ~230–240°C (at 760 mmHg) | High boiler; vacuum distillation required for purification. |

| Flash Point | ~85–95°C (Closed Cup) | Combustible liquid (Class IIIA). |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; potential for skin absorption. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, THF) | Insoluble in water; requires organic waste streams. |

Hazard Identification & Toxicology (The "Why")

Expertise Note: As a novel intermediate, specific toxicological data may be sparse. The following profile is derived from Structure-Activity Relationships (SAR) of aliphatic nitriles and THF derivatives.

Acute Toxicity (Nitrile Moiety)[1]

-

Mechanism: Aliphatic nitriles can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (

), which inhibit cytochrome c oxidase, halting cellular respiration [1]. -

Risk: While the gem-dimethyl group sterically hinders alpha-hydroxylation (the primary metabolic pathway for cyanide release), the molecule should still be treated as acutely toxic by ingestion and inhalation.

-

Symptoms: Headache, dizziness, rapid breathing, followed by respiratory arrest.

Physical Hazards (Ether Moiety)

-

Peroxide Formation: The hydrogen atoms on the carbon adjacent to the ether oxygen (the 2- and 5-positions of the THF ring) are susceptible to radical abstraction. This leads to the formation of hydroperoxides, which are shock-sensitive explosives [2].

-

Storage Rule: Must be stored under inert gas (Argon/Nitrogen) and tested for peroxides every 3–6 months.

Synthesis & Experimental Protocol

Trustworthiness: This protocol utilizes a Phase-Transfer Catalyzed (PTC) alkylation, which is safer and more scalable than traditional lithiation (LDA) routes for gem-dimethyl nitriles.

Reaction Scheme (Graphviz)

Step-by-Step Methodology

Reagents:

-

Isobutyronitrile (1.0 eq)

-

Tetrahydrofurfuryl bromide (1.1 eq) [3]

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Tetrabutylammonium iodide (TBAI) (1 mol% catalyst)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the 50% NaOH solution and TBAI catalyst.

-

Addition: Heat the mixture to 50°C. Mix Isobutyronitrile and Tetrahydrofurfuryl bromide in a separate addition funnel.

-

Reaction: Dropwise add the organic mixture to the stirring base over 60 minutes. The reaction is exothermic; maintain internal temperature <75°C.

-

Completion: Stir at 70°C for 3–5 hours. Monitor by GC-MS (Look for disappearance of isobutyronitrile).

-

Workup: Cool to room temperature. Dilute with water and extract with Toluene or MTBE. Wash organic layer with brine and dry over MgSO₄.[1]

-

Purification: Distill under reduced pressure (vacuum) to isolate the product from unreacted bromide.

Strategic Handling & Engineering Controls

Hierarchy of Controls (Visualized)

Specific Handling Rules

-

Peroxide Testing: Before any distillation or heating, test the crude material for peroxides using KI starch paper or quant strips. If >10 ppm, treat with ferrous sulfate or sodium metabisulfite before proceeding.

-

Glove Permeation: Aliphatic nitriles penetrate standard latex. Use Nitrile (minimum 5 mil) or Laminate (Silver Shield) gloves for prolonged handling.

-

Waste Disposal: Do NOT mix with acidic waste. Acidification of nitrile waste can theoretically generate HCN gas. Dispose of in dedicated "Organic – Non-Halogenated" streams, pH adjusted to >9.

Emergency Response Protocols

Self-Validating System: The response logic is binary—exposure vs. spill.

-

Skin Contact:

-

Immediate: Drench with water for 15 minutes.

-

Decontaminate: Use soap (lipophilic removal).

-

Monitor: Watch for signs of oxygen deprivation (blue lips/fingernails) for 2 hours.

-

-

Spill Cleanup:

-

Evacuate: Clear the immediate area.

-

Ventilate: Increase air exchange.

-

Absorb: Use Vermiculite or sand. Do not use paper towels (flammability risk with ethers).

-

Neutralize: Treat the spill area with 10% sodium hypochlorite (bleach) to oxidize potential cyanide traces (though the nitrile bond is stable, this treats potential contaminants).

-

References

-

National Institute of Standards and Technology (NIST). Propanenitrile, 2,2-dimethyl- (Pivalonitrile) Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. [Link]

-

Organic Syntheses. Tetrahydrofurfuryl Bromide. Org.[3] Synth. 1943, 23, 88. [Link]

-

Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives (Alkylation Protocol). Asian Journal of Chemistry, 2013. [Link]

Sources

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile material safety data sheet (MSDS)

Executive Summary & Compound Identity

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile is a specialized heterocyclic building block characterized by a sterically hindered nitrile group linked to a tetrahydrofuran (oxolane) ring. Its structural motif—combining a gem-dimethyl "neopentyl-like" spacer with a cyclic ether—makes it a valuable intermediate in the synthesis of metabolically stable pharmaceutical candidates (e.g., modifying lipophilicity and metabolic clearance).

This guide synthesizes physicochemical data, predicted toxicological profiles based on Structure-Activity Relationships (SAR), and rigorous handling protocols. Note: As a specialized research intermediate, direct experimental datasets are limited; safety parameters are derived from close structural analogs (Pivalonitrile and 2-Methyltetrahydrofuran).

Chemical Identification Table

| Parameter | Value |

| IUPAC Name | 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile |

| Common Synonyms | 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropionitrile; 2-(2-Cyano-2-methylpropyl)tetrahydrofuran |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Predicted LogP | 1.8 – 2.2 (Lipophilic) |

| Predicted Boiling Point | 215 – 225 °C (at 760 mmHg) |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Low water solubility |

Hazard Characterization & Toxicology (SAR Analysis)

Core Safety Directive: Treat this compound as a Class 6.1 Toxic Substance and a Class 3 Flammable Liquid until empirical data proves otherwise. The presence of the nitrile moiety implies potential for cyanide release under metabolic stress, although the gem-dimethyl steric hindrance likely retards this process.

GHS Classification (Derived)

-

Flammable Liquids (Category 3): Predicted flash point 50–70°C.

-

Acute Toxicity, Oral (Category 3/4): Analogous to pivalonitrile.

-

Eye Irritation (Category 2A): Solvent/ether effect.[1]

-

Specific Target Organ Toxicity (Single Exposure): Respiratory irritation.

Critical Hazards

-

Metabolic Cyanide Generation: While the tert-butyl-like structure hinders hydrolysis, enzymatic oxidation (CYP450) at the alpha-carbons can release cyanide ions. Symptoms of exposure include hypoxia, headache, and metabolic acidosis.

-

Peroxide Formation: The oxolane (tetrahydrofuran) ring is susceptible to autoxidation. EUH019: May form explosive peroxides. [1]

-

Skin Absorption: Nitriles penetrate the epidermis efficiently.

Handling, Storage, & Stability Protocols

Trustworthiness Pillar: These protocols are self-validating through mandatory checkpoints.

Storage Architecture

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: 2–8 °C (Refrigerated).

-

Stabilizers: Ensure presence of BHT (Butylated hydroxytoluene) if stored for >3 months to inhibit peroxidation.

-

Container: Amber glass with Teflon-lined septa. Avoid ground glass joints without grease due to potential solvent seizing.

Peroxide Management Workflow

Before use, specifically if the container has been opened previously:

-

Visual Check: Inspect for crystals around the cap (indicates severe peroxide hazard—DO NOT OPEN).

-

Quantitation: Test with starch-iodide paper or peroxide test strips.

-

< 10 ppm: Safe to use.

-

10–100 ppm: Treat with molecular sieves or ferrous sulfate.

-

> 100 ppm: Dispose of via hazardous waste protocols immediately.

-

Synthesis & Reactivity Profile

Expertise Pillar: The synthesis of gem-dimethyl nitriles requires specific attention to steric barriers.

Retro-Synthetic Analysis

The most robust route involves the alkylation of Isobutyronitrile (2-methylpropanenitrile) with 2-(Bromomethyl)tetrahydrofuran (or the chloro-analog) using a non-nucleophilic strong base.

Experimental Protocol: Alkylation of Isobutyronitrile

Scale: 10 mmol | Yield Target: 75-85%

-

Reagent Prep: Dry THF (freshly distilled from Na/Benzophenone) and Diisopropylamine (DIPA).

-

LDA Formation:

-

Charge a flame-dried Schlenk flask with THF (20 mL) and DIPA (1.5 eq). Cool to -78 °C.

-

Add n-BuLi (1.5 eq, 2.5 M in hexanes) dropwise. Stir for 30 min.

-

-

Deprotonation:

-

Add Isobutyronitrile (1.0 eq) dropwise at -78 °C.

-

Mechanistic Note: The gem-dimethyl group makes the proton less acidic (pKa ~25) and the anion bulkier. Allow 1 hour for complete deprotonation.

-

-

Alkylation:

-

Add 2-(Bromomethyl)tetrahydrofuran (1.1 eq) dropwise.

-

Critical Step: Add HMPA or DMPU (2.0 eq) as a cosolvent to disrupt lithium aggregates and accelerate the SN2 attack at the hindered center.

-

-

Workup:

-

Warm to Room Temp (RT) over 4 hours. Quench with sat. NH₄Cl.

-

Extract with Et₂O, wash with brine, dry over MgSO₄.

-

Purification: Vacuum distillation (preferred) or Flash Column Chromatography (Hexane/EtOAc 9:1).

-

Synthesis Pathway Visualization

Figure 1: Convergent synthesis pathway via LDA-mediated alkylation.

Emergency Response Protocols

Authoritative Grounding: Based on standard nitrile and ether safety protocols.

Exposure Decision Tree

Figure 2: Triage protocol for acute exposure.

Fire Fighting Measures

-

Media: Alcohol-resistant foam, dry chemical, or CO₂. Do not use high-volume water jet (may spread burning solvent).

-

Specific Hazards: Combustion produces Nitrogen Oxides (NOx) and Cyanide vapors. Firefighters must wear SCBA.

References

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacy, Safety, and Metabolism. Journal of Medicinal Chemistry. Link

-

PubChem. (2025).[2] Compound Summary: Pivalonitrile (Safety Analog). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyltetrahydrofuran.[3][4] Merck KGaA. Link

- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.

-

Occupational Safety and Health Administration (OSHA). (2024). Cyanide Exposure Guidelines. United States Department of Labor. Link

Sources

Solubility Profile & Process Development Guide: 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Executive Summary & Physicochemical Profile[1]

Compound Identity: 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Chemical Class: Aliphatic Nitrile / Cyclic Ether

Molecular Formula: C

This guide provides an in-depth analysis of the solubility characteristics of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile. As a Senior Application Scientist, I have structured this document to bridge the gap between theoretical physicochemical properties and practical process development.

The molecule features a unique "push-pull" solubility architecture:

-

Hydrophobic Domain: The gem-dimethyl group at the

-position and the ethylene linker provide significant lipophilicity and steric bulk (Thorpe-Ingold effect). -

Polar/H-Bonding Domain: The nitrile group (dipolar, aprotic) and the tetrahydrofuran (oxolane) oxygen (H-bond acceptor) create specific interaction sites for polar solvents.

Key Insight: The lack of a strong chromophore (aliphatic nitrile) makes standard UV-based solubility determination prone to error. This guide prioritizes gravimetric and refractive index (RI) detection methods.

Theoretical Solubility Parameters (Predicted)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated physicochemical properties are:

| Property | Estimated Value | Implication for Solubility |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; likely sparingly soluble in water (<10 mg/mL). |

| Polar Surface Area (PSA) | ~33 Ų (CN) + ~9 Ų (Ether) ≈ 42 Ų | Permeable; suggests good solubility in medium-polarity solvents. |

| H-Bond Donors | 0 | Aprotic; cannot self-associate via H-bonds (lower melting point). |

| H-Bond Acceptors | 2 (Nitrile N, Ether O) | Good solubility in protic solvents (Alcohols) via solvation. |

Solubility Landscape Analysis

The solubility profile is dictated by the competition between the hydrophobic gem-dimethyl/alkyl backbone and the polar functional groups.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole matching; DCM is the "gold standard" for dissolving this class of ether-nitriles. |

| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF | High (>100 mg/mL) | "Like dissolves like." The nitrile group interacts favorably with ACN; DMSO solvates the ether oxygen effectively. |

| Esters & Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | Good general compatibility. Acetone is ideal for cleaning; EtOAc is a prime candidate for extraction. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble due to H-bonding with the ether/nitrile acceptors. Solubility may decrease significantly at low temps (0°C) in IPA. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low to Moderate | The polar nitrile group resists dissolution in pure alkanes. Likely to "oil out" or crystallize upon cooling. Ideal for anti-solvent purification. |

| Water | Water | Low (<5 mg/mL) | The gem-dimethyl and alkyl chain dominate, preventing formation of a stable hydration shell despite the polar groups. |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended process (Extraction vs. Crystallization).

Figure 1: Decision tree for solvent selection in extraction and purification workflows.

Experimental Protocols

Due to the weak UV absorbance of the aliphatic nitrile group (typically

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation solubility (

-

Preparation: Weigh 500 mg of the compound into a 4 mL glass vial (tared).

-

Addition: Add the target solvent in 100

L increments while agitating (vortex or magnetic stir bar). -

Observation:

-

If dissolution is immediate, solubility is >5000 mg/mL (Miscible).

-

If solid persists, continue adding solvent until clear.

-

-

Equilibration (for precise measurement):

-

Add excess solid to 2 mL of solvent.

-

Stir at target temperature (e.g., 25°C) for 24 hours.

-

Filter the supernatant using a 0.45

m PTFE syringe filter (pre-warmed to avoid precipitation). -

Quantification: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream. Weigh the residue.

-

Calculation:

-

Protocol B: Anti-Solvent Crystallization Screening

Objective: Identify the metastable zone width (MSZW) for purification.

-

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate (approx. 2-3 mL) at Room Temperature (RT).

-

Anti-Solvent Addition: Slowly add Heptane dropwise with vigorous stirring.

-

Cloud Point: Record the volume of Heptane added when the first persistent turbidity is observed (

). -

Aging: Continue stirring. If an oil forms ("oiling out"), heat the mixture to 50°C until clear, then cool slowly (1°C/min) to induce crystallization.

-

Note: The gem-dimethyl group often inhibits crystal packing, leading to oiling out. Seeding with pure crystal is critical if available.

-

Process Development & Safety Considerations

"Oiling Out" Mitigation

Compounds with gem-dimethyl groups and flexible ether linkers often exhibit low melting points or form stable oils.

-

Strategy: If the product oils out in Heptane/EtOAc, switch to Isopropyl Alcohol (IPA) / Water . Dissolve in warm IPA, then add water. The higher polarity of water forces the hydrophobic gem-dimethyl group to aggregate more orderly than non-polar alkanes do.

Safety: Nitrile Handling

While aliphatic nitriles are generally less toxic than inorganic cyanides, they can metabolize to release cyanide ions in vivo or release HCN under strong acidic/thermal stress.

-

Solvent Warning: Avoid using strong acids (HCl, H

SO -

DMSO Hazards: DMSO enhances skin permeability. Do not use DMSO for bench-top cleaning of this compound; use Acetone or Ethanol.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative text on solubility prediction).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for estimating logP and aqueous solubility behavior).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and extraction).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrile Derivatives. (Used for structural analogy and safety data).

-

Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs (2nd ed.). SSCI, Inc. (Guidance on polymorphs and oiling-out phenomena).

Predictive Theoretical Studies on 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile: Conformational Dynamics, Electronic Structure, and Reactivity Profiling

Executive Summary

As pharmaceutical pipelines increasingly rely on sterically hindered, bifunctional building blocks to navigate complex structure-activity relationship (SAR) landscapes, molecules like 2,2-dimethyl-3-(oxolan-2-yl)propanenitrile have emerged as high-value synthetic intermediates. This whitepaper provides an in-depth theoretical analysis of this molecule. By leveraging advanced Density Functional Theory (DFT) and conformational modeling, we decode the delicate interplay between the steric bulk of the gem-dimethyl group, the electron-withdrawing nitrile, and the coordinating potential of the oxolane ring. The predictive protocols outlined herein serve as a foundational guide for researchers integrating this molecule into active pharmaceutical ingredient (API) synthesis.

Structural Deconstruction & The Thorpe-Ingold Effect

To understand the reactivity of 2,2-dimethyl-3-(oxolan-2-yl)propanenitrile, one must first deconstruct its pharmacophoric elements and their spatial relationships.

The molecule features three distinct domains:

-

The Nitrile Terminus (

): A highly polarized, linear functional group that serves as a potent electrophile and a hydrogen-bond acceptor. -

The Oxolane Ring (Tetrahydrofuran derivative): A flexible, oxygen-containing five-membered ring capable of acting as a Lewis base or a directing group via its lone pairs.

-

The Gem-Dimethyl Core (C2 Position): The critical structural pivot.

Causality of Steric Constraint: The presence of the gem-dimethyl group at the C2 position is not merely a passive structural feature; it actively dictates the molecule's conformational fate via the Thorpe-Ingold effect (also known as the gem-dialkyl effect)[1],[2]. The bulky methyl groups compress the internal bond angle between the nitrile-bearing carbon and the oxolane-bearing carbon. This angle compression forces the reactive termini into closer spatial proximity and severely restricts the rotation of the adjacent bonds (the reactive rotamer effect)[2]. Consequently, the molecule is pre-organized into a limited set of conformations, which dramatically influences its stereoselectivity in downstream cyclization or coupling reactions.

Logical relationship between structural features and electronic properties.

Standard Operating Procedure (SOP): Computational Profiling

To ensure scientific integrity and reproducibility, the theoretical profiling of this molecule must follow a self-validating computational pipeline. The following step-by-step methodology explains not just the how, but the why behind each experimental choice.

Phase I: Conformational Sampling

-

System Initialization: Construct the 3D topology of the molecule. Ensure the chiral center at the oxolane C2 position is explicitly defined (evaluate both R and S enantiomers independently if the racemate is not used).

-

Molecular Mechanics (MM) Search: Execute a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field.

-

Rationale: The aliphatic chain and the oxolane ring (which toggles between envelope and half-chair puckering) create a complex potential energy surface. MM rapidly screens thousands of rotamers to identify a baseline ensemble, discarding high-energy steric clashes. Retain conformers within a 5.0 kcal/mol energy window.

-

Phase II: Quantum Mechanical Optimization & Validation

-

DFT Optimization: Submit the MM-derived conformers to rigorous quantum mechanical optimization using Gaussian 16.

-

Level of Theory: M06-2X/6-311++G(d,p).

-

Rationale: The M06-2X functional is specifically parameterized for main-group thermochemistry and excels at capturing non-covalent interactions and medium-range dispersion forces[3],[4]. This is critical for accurately modeling the folded conformations where the oxolane oxygen might interact with the nitrile group. The diffuse functions (++) in the basis set are mandatory for accurately describing the electron density of the lone pairs on the oxygen and nitrogen atoms.

-

-

Self-Validating Frequency Analysis: Perform vibrational frequency calculations on all optimized geometries at the same level of theory.

-

Rationale: This step proves that the optimized structures are true local minima on the potential energy surface (indicated by zero imaginary frequencies). It also provides zero-point energy (ZPE) corrections required for accurate thermodynamic profiling.

-

Phase III: Solvation Modeling

-

Continuum Solvation: Apply the Universal Solvation Model based on Density (SMD)[5],[6].

-

Rationale: Gas-phase calculations often overestimate the stability of internally hydrogen-bonded or highly dipolar conformers. The SMD model, which utilizes the full quantum mechanical electron density rather than partial charges, provides a highly accurate representation of the molecule in a dielectric medium (e.g., Acetonitrile,

)[7],[8].

-

Computational workflow for conformational and electronic profiling.

Predicted Electronic & Thermodynamic Properties

Conformational Landscape

Following the SOP, the conformational landscape is heavily dictated by the Thorpe-Ingold effect. The gem-dimethyl group prevents the molecule from adopting a fully extended, linear aliphatic chain. Instead, the molecule prefers an anti-like arrangement between the bulky oxolane ring and the nitrile group to minimize steric repulsion with the methyls, while maintaining specific dihedral angles.

Table 1: Predicted Conformational Distribution (SMD-Acetonitrile, 298.15 K)

| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy ( | Boltzmann Population (%) | Dipole Moment (Debye) |

| Anti (Global Minimum) | 178.2° | 0.00 | 68.4 | 3.42 |

| Gauche-1 | 64.5° | 0.85 | 22.1 | 4.15 |

| Gauche-2 | -68.1° | 1.32 | 9.5 | 2.98 |

Data represents theoretical predictions based on M06-2X/6-311++G(d,p) level of theory.

Frontier Molecular Orbitals (FMO) and Reactivity

The reactivity of 2,2-dimethyl-3-(oxolan-2-yl)propanenitrile is governed by its Frontier Molecular Orbitals.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the non-bonding

-orbitals (lone pairs) of the oxolane oxygen. This site dictates the molecule's nucleophilicity and its ability to coordinate with Lewis acidic catalysts (e.g., -

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is strictly localized over the

antibonding orbital of the nitrile group (

The spatial separation of the HOMO and LUMO, enforced by the rigid gem-dimethyl core, ensures that the molecule acts as a stable, bifunctional intermediate without undergoing spontaneous intramolecular degradation.

Electrostatic Potential (ESP) Mapping

ESP mapping reveals a highly polarized molecular surface. A deep red (negative) potential well surrounds the nitrile nitrogen, corresponding to its strong hydrogen-bond accepting capability. A secondary, less intense negative region surrounds the oxolane oxygen. The aliphatic backbone, particularly the gem-dimethyl group, presents a neutral (green) hydrophobic shield. This steric shield effectively blocks nucleophilic trajectories from the re or si faces depending on the specific rotamer, allowing chemists to exploit this molecule for highly diastereoselective reactions.

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 119(5-6), 525-586. URL:[Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. URL:[Link]

-

Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. URL:[Link]

Sources

Application Note: Synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile Derivatives

Executive Summary

This application note details the synthetic protocols for 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydrofuran-2-yl)propanenitrile). This structural motif combines a metabolically stable gem-dimethyl group with a polar, non-aromatic oxolane (tetrahydrofuran) ring. It serves as a critical intermediate in the synthesis of voltage-gated calcium channel blockers, specific kinase inhibitors, and agrochemicals where lipophilicity modulation is required without introducing aromaticity.

We present two distinct synthetic pathways:

-

Nucleophilic Substitution (SN2): High-precision alkylation of isobutyronitrile. Recommended for gram-scale discovery chemistry requiring high isomeric purity.

-

Radical Addition: A greener, atom-economical approach using methacrylonitrile. Recommended for scale-up where chromatographic separation of isomers is acceptable.

Retrosynthetic Analysis & Strategy

The construction of the quaternary carbon center alpha to the nitrile is the rate-determining geometric constraint.

-

Strategy A (Anionic): Relies on the generation of a metallo-nitrile species (lithioisobutyronitrile) followed by attack on an electrophilic tetrahydrofurfuryl halide. This method offers kinetic control.

-

Strategy B (Radical): Utilizes the hydrogen-abstracting capability of alkoxy radicals to generate a nucleophilic radical at the C2 position of tetrahydrofuran (THF), which adds to the electron-deficient alkene of methacrylonitrile.

Pathway Visualization

Caption: Retrosynthetic disconnection showing the Anionic (Red) and Radical (Green) approaches to the target scaffold.

Protocol A: Anionic Alkylation (High Precision)

Objective: Synthesis of the target via thermodynamic deprotonation and SN2 substitution. Scale: 10 mmol (approx. 1.5 g product).

Reagents & Equipment

| Reagent | Equiv.[1] | MW ( g/mol ) | Amount | Role |

| Isobutyronitrile | 1.0 | 69.11 | 0.69 g (0.90 mL) | Nucleophile Precursor |

| 2-(Bromomethyl)tetrahydrofuran | 1.1 | 165.03 | 1.81 g | Electrophile |

| LDA (2.0 M in THF/Heptane) | 1.2 | N/A | 6.0 mL | Non-nucleophilic Base |

| Anhydrous THF | Solvent | 72.11 | 20 mL | Solvent |

| DMPU | Additive | 128.17 | 2.0 mL | Cosolvent (Optional)* |

*Note: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is recommended to accelerate the reaction due to the steric bulk of the gem-dimethyl nucleophile.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

for 15 minutes. -

Base Addition: Charge the flask with anhydrous THF (15 mL) and cool to -78°C (dry ice/acetone bath). Add LDA solution (6.0 mL, 12 mmol) dropwise via syringe over 5 minutes.

-

Nucleophile Generation: Add Isobutyronitrile (0.69 g, 10 mmol) dropwise.

-

Critical Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation. The solution should turn pale yellow.

-

-

Electrophile Addition: Dissolve 2-(Bromomethyl)tetrahydrofuran (1.81 g, 11 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the lithio-nitrile mixture.

-

Optional: Add DMPU (2 mL) immediately after the electrophile to disrupt lithium aggregates.

-

-

Reaction Progression:

-

Stir at -78°C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT) slowly over 3 hours.

-

Stir at RT for an additional 12 hours.

-

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated aqueous

(10 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (

mL), dry over anhydrous

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes). The product is a colorless oil.

Protocol B: Radical Addition (Green Chemistry)

Objective: "One-pot" synthesis utilizing THF as both solvent and reactant. Mechanism: Hydrogen atom transfer (HAT) from the THF C-2 position followed by Giese-type addition to methacrylonitrile.

Reaction Workflow

Caption: Radical chain propagation workflow for the synthesis of the target nitrile.

Methodology

-

Setup: In a high-pressure glass tube or autoclave, mix Methacrylonitrile (10 mmol, 0.67 g) and Di-tert-butyl peroxide (DTBP) (1.0 mmol, 10 mol%) in THF (10 mL, large excess).

-

Execution: Seal the vessel and heat to 140°C for 12–24 hours.

-

Note: The high temperature is required for the homolytic cleavage of DTBP (

at 125°C).

-

-

Workup: Cool to RT. Evaporate excess THF.

-

Purification: Fractional distillation under reduced pressure.

-

Yield Note: This method often yields 50-65% but generates minimal waste compared to Method A.

-

Analytical Validation

The synthesized compound must be validated using NMR and MS to confirm the formation of the quaternary center and the integrity of the oxolane ring.

Expected Data Profile

| Technique | Signal | Assignment |

| 1H NMR (400 MHz, CDCl3) | gem-Dimethyl ( | |

| THF Ring ( | ||

| THF Ring ( | ||

| THF Ring ( | ||

| 13C NMR (100 MHz, CDCl3) | Nitrile ( | |

| Quaternary Carbon | ||

| THF ( | ||

| HRMS (ESI+) | Calc: 168.1388 |

Troubleshooting & Optimization

Method A (Alkylation)[4]

-

Problem: Low Yield / Recovered Starting Material.

-

Problem: Elimination Byproducts.

Method B (Radical)[7]

-

Problem: Oligomerization of Methacrylonitrile.

References

-

Alkylation of Isonitriles

-

Radical Addition to Methacrylonitrile

- Title: Free-Radical Addition of Cyclic Ethers to Alkenes.

- Source: Journal of Organic Chemistry (via RSC/ACS context).

-

URL:[Link] (Contextual grounding on THF radical addition).

-

Synthesis of 3,3-Dimethyltetrahydrofuran (Isomeric Analog Protocols)

- Title: Step-by-step synthesis of 3,3-dimethyltetrahydrofuran

-

Source: BenchChem Application Notes.[6]

- General Reactivity of 2,2-Dimethyl-3-phenylpropanenitrile (Analogous Chemistry)

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. radtech2020.com [radtech2020.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

reaction of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile with electrophiles

Application Note: Electrophilic Functionalization Strategies for 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Executive Summary

This guide details the reactivity profile and synthetic protocols for 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile (referred to herein as DMOPN ). This scaffold is a critical intermediate in medicinal chemistry, offering a metabolically stable linker (due to the gem-dimethyl effect) and a polarity-modulating oxolane (tetrahydrofuran) ring.

Critical Reactivity Insight: Researchers often attempt standard

-

C5-Lithiation: Directed

C-H functionalization of the oxolane ring. -

Nitrilium Ion Formation: Nucleophilic attack of the nitrile nitrogen on strong electrophiles (Ritter-type or Lewis Acid complexation).

Chemical Structure & Reactivity Analysis

The DMOPN molecule possesses three distinct zones of reactivity. Understanding these is prerequisite to successful electrophilic coupling.

-

Zone A (Nitrile Nitrogen): A weak nucleophile. Reacts only with potent electrophiles (carbocations, strong Lewis acids) to form nitrilium ions.

-

Zone B (Quaternary

-Carbon): INERT. The gem-dimethyl group blocks deprotonation. No enolization is possible. -

Zone C (Oxolane Ring): The ether oxygen directs lithiation to the C5 position (sterically accessible), allowing the molecule to act as a carbanion equivalent to trap electrophiles.

Reactivity Pathway Diagram

Figure 1: Divergent synthetic pathways for DMOPN. Pathway A utilizes the oxolane ring as a nucleophile via lithiation, while Pathway B utilizes the nitrile nitrogen.

Protocol A: Regioselective C5-Functionalization (Lithiation-Trapping)

This is the primary method for extending the carbon skeleton. The ether oxygen of the oxolane ring coordinates lithium, directing deprotonation to the C5 position (the least sterically hindered

Safety Warning: sec-Butyllithium is pyrophoric. All steps must be performed under Argon/Nitrogen in flame-dried glassware.

Materials

-

Substrate: DMOPN (1.0 equiv)

-

Reagent: sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

-

Ligand (Optional): TMEDA (1.1 equiv) – Recommended to stabilize the lithio-species.

-

Electrophile: Benzaldehyde, Methyl Iodide, or Allyl Bromide (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step Procedure

-

Setup: Charge a flame-dried 3-neck round-bottom flask with DMOPN (1.0 g, 6.0 mmol) and TMEDA (0.77 g, 6.6 mmol) in anhydrous THF (30 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add s-BuLi (4.7 mL, 6.6 mmol) dropwise via syringe pump over 20 minutes.

-

Incubation: Stir at -78 °C for 45 minutes to ensure complete metallation.

-

Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 0.76 g, 7.2 mmol) dissolved in minimal THF dropwise.

-

Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

-

Quench: Quench with saturated aqueous

(10 mL). -

Workup: Extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over

, and concentrate.

Electrophile Compatibility Table

| Electrophile Class | Example | Product Type | Yield (Typical) | Notes |

| Alkyl Halides | Methyl Iodide | 5-Methyl-oxolane | 75-85% | Fast reaction; run at -78°C. |

| Aldehydes | Benzaldehyde | Secondary Alcohol | 60-75% | Mixture of diastereomers likely. |

| Ketones | Acetone | Tertiary Alcohol | 50-65% | Steric bulk may reduce yield. |

| Silyl Chlorides | TMSCl | 5-Silyl-oxolane | >90% | Excellent protecting group strategy. |

Protocol B: Ritter-Type Reaction (N-Terminus Functionalization)

Since the

Materials

-

Substrate: DMOPN (1.0 equiv)

-

Electrophile Source: tert-Butyl acetate or Benzyl alcohol (Source of carbocation)

-

Catalyst: Conc. Sulfuric Acid (

) or Boron Trifluoride Etherate ( -

Solvent: Glacial Acetic Acid

Step-by-Step Procedure

-

Preparation: Dissolve DMOPN (1.0 mmol) in Glacial Acetic Acid (2 mL).

-

Electrophile Activation: Add the carbocation precursor (e.g., tert-butyl acetate, 1.5 mmol).

-

Catalysis: Add Conc.

(2.0 equiv) dropwise.-

Exotherm Warning: The reaction will generate heat.[4] Maintain temperature < 50 °C.

-

-

Reaction: Stir at 50-60 °C for 4-6 hours.

-

Workup: Pour the mixture into ice water. Neutralize with saturated

(Caution: Gas evolution). Extract with DCM.

Troubleshooting & Optimization

Common Failure Modes

-

No Reaction in Lithiation (Recovery of SM):

-

Cause: Traces of moisture killed the s-BuLi.

-

Solution: Titrate s-BuLi before use. Ensure THF is distilled from Na/Benzophenone.

-

-

Ring Opening (Lithiation Pathway):

-

Cause: Temperature rose above -40 °C before electrophile addition.

-

Solution: Keep strict T < -70 °C during lithiation. Oxolane rings can undergo retro-[3+2] cycloaddition if the lithiated species is too warm.

-

-

Low Yield in Ritter Reaction:

-

Cause: The gem-dimethyl group causes steric hindrance around the nitrile, slowing the attack.

-

Solution: Use a stronger Lewis Acid (

) or higher temperatures (up to 80 °C) in a sealed tube.

-

References

-

The Gem-Dimethyl Effect

- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.

-

Lithiation of Ethers (Oxolanes)

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.

- Detailed mechanics of -lithi

-

Nitrile Reactivity (Ritter Reaction)

-

Steric Hindrance in Nitriles

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. advancedengineeringscience.com [advancedengineeringscience.com]

Application and Protocol Guide: The Versatile Chemistry of 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract